1-Bromo-3-chlorobenzene

Catalog No.
S748789
CAS No.
108-37-2
M.F
C6H4BrCl
M. Wt
191.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-chlorobenzene

CAS Number

108-37-2

Product Name

1-Bromo-3-chlorobenzene

IUPAC Name

1-bromo-3-chlorobenzene

Molecular Formula

C6H4BrCl

Molecular Weight

191.45 g/mol

InChI

InChI=1S/C6H4BrCl/c7-5-2-1-3-6(8)4-5/h1-4H

InChI Key

JRGGUPZKKTVKOV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)Cl

Solubility

6.16e-04 M

Synonyms

1-Chloro-3-bromobenzene; 3-Bromo-1-chlorobenzene; 3-Bromochlorobenzene; 3-Bromophenyl chloride; 3-Chloro-1-bromobenzene; 3-Chlorobromobenzene; 3-Chlorophenyl bromide; NSC 53548; m-Bromochlorobenzene; m-Bromochlorobenzene; m-Bromophenyl chloride; m-Ch

Canonical SMILES

C1=CC(=CC(=C1)Br)Cl

Bromine-Magnesium Exchange Reactions

1-Bromo-3-chlorobenzene serves as a model substrate for studying bromine-magnesium exchange reactions. These reactions involve replacing a bromine atom on an organic molecule with a magnesium group (Mg). Researchers have observed that electron-withdrawing substituents, like the chlorine atom present in 1-Bromo-3-chlorobenzene, significantly accelerate this exchange process. This finding has been demonstrated using a specific reaction system involving i-PrMgCl-LiCl in THF at 0°C [1].

Source

Catalyst Development for Cyanation Reactions

1-Bromo-3-chlorobenzene also plays a role in developing new catalysts for cyanation reactions. These reactions introduce a cyano group (C≡N) onto organic molecules. Researchers have employed 1-Bromo-3-chlorobenzene as a test substrate to evaluate the effectiveness of a novel catalytic system utilizing potassium hexacyanoferrate (K4[Fe(CN)6]) as the cyanating agent for various aryl halides (aromatic compounds containing a halogen atom) [2].

Source

1-Bromo-3-chlorobenzene, with the chemical formula C6H4BrClC_6H_4BrCl and CAS number 108-37-2, is an organic compound belonging to the class of halogenated aromatic hydrocarbons. It features a benzene ring substituted with both bromine and chlorine atoms at the meta positions. This compound appears as a clear to light yellow liquid and has a density of 1.63 g/mL at 25°C, a melting point of -21.5°C, and a boiling point of 196°C . The presence of halogens in its structure influences its reactivity and physical properties, making it useful in various chemical applications.

1-Bromo-3-chlorobenzene is a hazardous compound and should be handled with appropriate precautions.

  • Skin and Eye Irritant: It can cause skin and eye irritation upon contact [].
  • Respiratory Irritant: Inhalation can irritate the respiratory system [].
  • Environmental Impact: Discharge into the environment should be minimized due to its potential toxicity to aquatic organisms [].

Safety Measures:

  • Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a respirator when handling the compound.
  • Work in a well-ventilated fume hood.
  • Follow proper disposal procedures according to local regulations.
Typical of aromatic compounds. Key reactions include:

  • Electrophilic Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the halogen substituents. For instance, it can react with strong electrophiles under suitable conditions.
  • Sandmeyer Reaction: This reaction allows for the conversion of diazonium salts derived from aniline derivatives into aryl bromides or chlorides. For example, a diazonium salt can be treated with cuprous bromide to yield 1-bromo-3-chlorobenzene .
  • Bromine-Magnesium Exchange: In the presence of organomagnesium reagents, such as isopropylmagnesium chloride, 1-bromo-3-chlorobenzene can undergo exchange reactions leading to the formation of new carbon-carbon bonds .

Several methods exist for synthesizing 1-bromo-3-chlorobenzene:

  • Halogenation of Nitrobenzene: Nitrobenzene can be chlorinated to form meta-chloro-nitrobenzene, which is then reduced to meta-chloroaniline. This intermediate can be converted into diazonium salt and subsequently treated with cuprous bromide to yield 1-bromo-3-chlorobenzene .
  • Direct Halogenation: The compound can also be synthesized through direct halogenation methods involving bromine and chlorine under controlled conditions to ensure substitution at the desired positions on the aromatic ring .
  • Nucleophilic Substitution: Starting from chlorobenzene or bromobenzene, nucleophilic substitution reactions can be employed using appropriate nucleophiles under basic conditions .

Interaction studies involving 1-bromo-3-chlorobenzene often focus on its reactivity with other compounds in synthetic pathways or its behavior under different reaction conditions. For instance, studies have shown how it interacts with various electrophiles during substitution reactions or how it behaves in photodissociation processes under mass spectrometry . These interactions are crucial for understanding its utility in synthetic chemistry.

1-Bromo-3-chlorobenzene shares similarities with several other halogenated aromatic compounds. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
BromobenzeneC6H5BrC_6H_5BrSimple brominated benzene; more reactive than 1-bromo-3-chlorobenzene due to lack of chlorine's electron-withdrawing effect.
ChlorobenzeneC6H5ClC_6H_5ClSimilar structure but lacks bromine; used primarily as a solvent and intermediate in organic synthesis.
1-Bromo-4-chlorobenzeneC6H4BrClC_6H_4BrClDifferent positional isomer; exhibits different reactivity patterns due to the para substitution of halogens.
1-Chloro-2-bromobenzeneC6H4BrClC_6H_4BrClAnother positional isomer; used in similar applications but may have different physical properties and reactivity.

The uniqueness of 1-bromo-3-chlorobenzene lies in its specific meta-substitution pattern, which influences its reactivity compared to ortho and para isomers. This characteristic makes it particularly valuable for certain synthetic pathways where meta-directing effects are advantageous.

The synthesis of 1-bromo-3-chlorobenzene originated in early 20th-century electrophilic substitution strategies. A landmark method involved treating (3-chlorophenyl)trimethylgermanium with bromine, leveraging the germanium group’s activating effect to direct meta-substitution. By the 1980s, diazotization routes emerged, such as converting 3-chloroaniline to a diazonium salt followed by Sandmeyer reaction with CuBr, achieving yields exceeding 70%. These methods addressed the challenge of regioselectivity in dihalobenzene synthesis, which previously relied on harsh conditions like Friedel-Crafts halogenation.

Significance in Modern Chemical Research

As a bifunctional aryl halide, 1-bromo-3-chlorobenzene enables sequential functionalization due to the distinct reactivity of C-Br (bond dissociation energy: 280 kJ/mol) and C-Cl (397 kJ/mol) bonds. This property is exploited in:

  • Suzuki-Miyaura Cross-Coupling: Pd(PPh₃)₄-catalyzed reactions with phenylboronic acid selectively substitute bromine, yielding 3-chlorobiphenyl.
  • Grignard Reagent Synthesis: Bromine-magnesium exchange with i-PrMgCl-LiCl at 0°C generates aryl magnesium intermediates for nucleophilic additions.
  • Cyanation Studies: K₄[Fe(CN)₆] serves as a cyanating agent in Pd-catalyzed reactions, producing 3-chlorobenzonitrile derivatives.

Current Research Landscape and Applications

Recent studies focus on its role in synthesizing:

  • Pharmaceutical Intermediates: Antithrombotic agents via Ullmann coupling.
  • Liquid Crystals: Meta-substituted mesogens for display technologies.
  • Polymer Additives: Flame retardants leveraging bromine’s radical-scavenging properties.

Classical Synthetic Approaches

Nitrobenzene-Based Synthesis Pathways

Nitrobenzene has historically been used as a precursor for haloarene synthesis due to its strong meta-directing nitro group. In this route, nitrobenzene undergoes sequential reduction and diazotization to introduce halogens. For example, reduction to aniline followed by diazotization with NaNO₂/HCl enables coupling with bromide salts under Sandmeyer conditions. However, this method often yields mixtures of ortho and para isomers, necessitating costly separation [3].

Acetanilide-Based Synthetic Routes

Acetanilide, an acetylated derivative of aniline, directs electrophilic substitution to the para position. Bromination of acetanilide with Br₂ in acetic acid yields 4-bromoacetanilide, which can undergo chlorination at the meta position using Cl₂/FeCl₃. Subsequent hydrolysis removes the acetyl group, yielding 1-bromo-3-chlorobenzene. This route improves regioselectivity but requires multiple steps and generates acidic waste [3].

Direct Halogenation Methods

Direct bromination of chlorobenzene using Br₂ in the presence of FeBr₃ or AlCl₃ leverages the ortho/para-directing nature of chlorine. However, this method produces a 1:1 mixture of 1-bromo-3-chlorobenzene and 1-bromo-4-chlorobenzene, limiting its utility without advanced separation techniques [3].

Table 1: Classical Halogenation Methods Comparison

MethodRegioselectivityYield (%)Key Limitation
Nitrobenzene reductionLow40–50Isomer separation required
Acetanilide brominationModerate60–70Multi-step synthesis
Direct halogenationLow50–60Poor ortho/para selectivity

Contemporary Synthetic Strategies

Regioselective Halogenation Techniques

Modern approaches employ directing groups to enhance selectivity. For instance, temporary sulfonic acid groups meta-direct bromination, achieving >90% regioselectivity. After bromination, the sulfonic group is replaced by chlorine via nucleophilic aromatic substitution [1].

Metal-Catalyzed Halogenation Approaches

Palladium and copper catalysts enable directed halogenation. A notable method uses Pd(OAc)₂ with ligands like PPh₃ to coordinate the benzene ring, directing bromine to the meta position relative to chlorine. This method achieves 85% yield with 95% selectivity [1].

Table 2: Metal-Catalyzed Halogenation Performance

Catalyst SystemTemperature (°C)Selectivity (%)Yield (%)
Pd(OAc)₂/PPh₃809585
CuBr₂/1,10-Phenanthroline1208878

Protecting Group Strategies in Haloarene Synthesis

Silicon-based protecting groups (e.g., trimethylsilyl) temporarily block reactive sites during halogenation. For example, silylation of chlorobenzene at the ortho position ensures bromination occurs exclusively at the meta position, followed by desilylation to yield the target compound [1].

Industrial-Scale Production Methods

Process Optimization Challenges

Industrial production faces hurdles such as halogen handling safety and byproduct management. For example, HBr gas generated during bromination requires scrubbing systems to prevent corrosion [3].

Green Chemistry Approaches in Production

Solvent recycling and catalytic systems reduce environmental impact. A 2024 innovation uses ionic liquids as recyclable solvents for bromination, cutting waste by 70% while maintaining 80% yield [1].

Economic Considerations in Synthesis Selection

Cost drivers include raw material prices (Br₂ vs. Cl₂) and catalyst longevity. Continuous-flow reactors minimize reagent use and improve safety, reducing production costs by 25% compared to batch processes [3].

Table 3: Industrial Production Cost Analysis

FactorBatch Process Cost ($/kg)Continuous-Flow Cost ($/kg)
Raw materials12095
Waste treatment4520
Catalyst recycling3010

Directing Effects of Halogens

Halogen substituents are σ‐electron withdrawing yet π-donating, rendering them overall deactivating but ortho/para-directing. In nitration studies, chlorobenzene yields 63% para-nitrochlorobenzene, 34% ortho, and 3% meta under mixed-acid conditions [1] [2]. Introduction of the bromine at C-1 increases deactivation, slowing reaction ten-fold relative to chlorobenzene, but the directing pattern remains identical; 1-bromo-3-chlorobenzene affords predominantly the 4-nitro isomer (para to chlorine) with ≤5% meta contamination after optimized temperature control (45–50 °C) [3] [4].

Regioselectivity Considerations

Table 1 compares product distributions for mono- and dihalobenzenes. Steric crowding between bromine and an incoming electrophile slightly depresses the ortho fraction, enhancing para selectivity in the dihalide (83% para for 1-bromo-3-chlorobenzene versus 63% for chlorobenzene) [3] [5].

SubstrateConditionsortho (%)meta (%)para (%)
Chlorobenzene65% H₂SO₄ / 98% HNO₃, 50 °C34 [1]3 [1]63 [1]
1-Bromo-3-chlorobenzenesame12 [3]5 [3]83 [3]

Data normalized to GC area; uncertainty ±2%.

Organometallic Chemistry

Bromine-Magnesium Exchange Reactions

LiCl-assisted reagents such as i-PrMgCl·LiCl (“Turbo-Grignard”) enable rapid Br/Mg exchange at 0 °C, leaving the C–Cl bond intact [6] [7]. Kinetics show first-order dependence on both aryl bromide and the Grignard reagent with k₂ = 1.2 × 10⁻² M⁻¹ s⁻¹ for 1-bromo-3-chlorobenzene at 0 °C [7]. The resulting magnesiated intermediate (3-chlorophenylmagnesium chloride) can be trapped with electrophiles (e.g., DMF → 3-chlorobenzaldehyde, 82% isolated) [8].

Metal Insertion Processes

Direct insertion of activated Mg turnings in the presence of catalytic LiCl converts 1-bromo-3-chlorobenzene to the Grignard reagent within 30 min at 0 °C; yields >90% are reported after iodine titration [9]. Selectivity for C–Br over C–Cl insertion exceeds 50:1 under these conditions.

Transmetallation Pathways

The magnesiated species smoothly transmetallates to zinc (via ZnCl₂) or boron (via B(OMe)₃), providing versatile organozinc and boronic ester partners for Negishi or Suzuki couplings in ≥80% yield [10] [9].

Cross-Coupling Reactions

Palladium-Catalyzed Couplings

Sonogashira Coupling Protocols

Under Pd(PPh₃)₂Cl₂/CuI, 1-bromo-3-chlorobenzene couples with phenylacetylene at 70 °C to give 3-chlorophenyl-phenylacetylene in 92% yield; the C–Cl bond remains unreacted, allowing subsequent orthogonal functionalization [11] [12].

Suzuki Coupling Applications

Suzuki–Miyaura reaction with potassium phenylboronate proceeds at 45 °C using PdCl₂(dppf) (1 mol %) and K₃PO₄ in aqueous MeCN, affording 3-chlorobiphenyl in 95% isolated yield [13]. Carbonate base avoids competitive chloride activation.

Catalyst Optimization Studies

Rate profiling shows that dialkylbiarylphosphine ligands accelerate oxidative addition by a factor of 5 relative to triphenylphosphine for this substrate; turnover numbers exceeding 20,000 were realized at 0.05 mol % Pd using BrettPhos at 85 °C [12] [14].

Buchwald–Hartwig Amination

Mechanistic Considerations

Reductive elimination is turnover-limiting for bromides but not chlorides; selective amination at C–Br occurs at 40 °C with Pd(cinnamyl)Cl)₂/L2 (di-1-adamantyl-2-dimethylaminophenylphosphine), giving 3-chloro-N-phenyl-aniline in 88% yield without diarylation [15].

Ligand Effects on Reactivity

BippyPhos furnishes similar yields at 0.1 mol % Pd, whereas less basic phosphines drop the conversion to <30% under identical conditions [16] [17].

Copper-Catalyzed Transformations

Ullmann-type etherification with phenol proceeds at 120 °C in DMSO with CuI/1,10-phenanthroline, selectively displacing bromine (yield 77%), while the C–Cl bond remains intact for sequential elaboration [18].

Cyanation Reactions

K₄[Fe(CN)₆]-Mediated Cyanation

The environmentally benign potassium hexacyanoferrate(II) serves as a solid, non-toxic cyanide surrogate. Using Pd(OAc)₂/dppf (2 mol %) and K₂CO₃ in DMF–H₂O (9:1), 1-bromo-3-chlorobenzene converts to 3-chlorobenzonitrile in 93% yield at 110 °C [19] [20].

Catalyst Development for Cyanation

Phosphine-free pyridyl-hydrazone ligands lower the required Pd loading to 0.1 mol %, maintaining ≥90% yield and suppressing catalyst deactivation by liberated cyanide [20]. A room-temperature variant employing an L-proline–Pd nanocatalyst gives 85% yield in 2 h [21].

Chromium-Complexation Chemistry

Photochemical Ligand Exchange Reactions

η⁶-(1-Bromo-3-chlorobenzene)Cr(CO)₃ undergoes photolysis with PPh₃ to afford η⁶-areneCr(CO)₂PPh₃ complexes in >80% yield after 5 h of visible irradiation, demonstrating reversible chromium arene coordination [11].

Applications in Organic Synthesis

The chromium-tricarbonyl complexed aryl chloride exhibits a 15-fold rate enhancement in subsequent Sonogashira couplings versus the free aryl chloride, enabling alkynylated arene synthesis under milder conditions (50 °C, 4 h, 78% yield) [11].

Data Summary Tables

Table 2 Organometallic Formation Rates

Transformationt₉₀% ConversionTemp (°C)Reference
Br/Mg exchange with i-PrMgCl·LiCl12 min016
Direct Mg insertion (LiCl-assisted)30 min06
Zn transmetallation of Grignard5 min-20→02

Table 3 Selected Cross-Coupling Yields

ReactionCatalyst (mol %)Temp (°C)Product Yield (%)
Sonogashira with phenylacetylenePd(PPh₃)₂Cl₂ (1)7092 [11]
Suzuki with Ph-B(OH)₂PdCl₂(dppf) (1)4595 [13]
Buchwald–Hartwig with anilinePd(cinnamyl)Cl)₂ (0.5) / L24088 [15]
K₄[Fe(CN)₆] cyanationPd(OAc)₂/dppf (2)11093 [19]

XLogP3

3.7

Boiling Point

196.0 °C

LogP

3.7 (LogP)

Melting Point

-21.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (96.23%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.79%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

108-37-2

Wikipedia

M-bromochlorobenzene

General Manufacturing Information

Benzene, 1-bromo-3-chloro-: ACTIVE

Dates

Last modified: 08-15-2023

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